Cysteinyldopa

Description

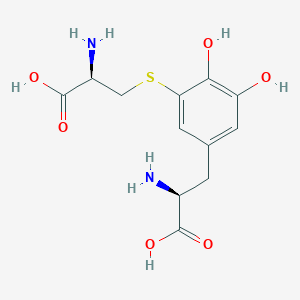

Structure

3D Structure

Properties

CAS No. |

19641-92-0 |

|---|---|

Molecular Formula |

C12H16N2O6S |

Molecular Weight |

316.33 g/mol |

IUPAC Name |

(2S)-2-amino-3-[3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-4,5-dihydroxyphenyl]propanoic acid |

InChI |

InChI=1S/C12H16N2O6S/c13-6(11(17)18)1-5-2-8(15)10(16)9(3-5)21-4-7(14)12(19)20/h2-3,6-7,15-16H,1,4,13-14H2,(H,17,18)(H,19,20)/t6-,7-/m0/s1 |

InChI Key |

SXISMOAILJWTID-BQBZGAKWSA-N |

SMILES |

C1=C(C=C(C(=C1O)O)SCC(C(=O)O)N)CC(C(=O)O)N |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)SC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)SCC(C(=O)O)N)CC(C(=O)O)N |

Synonyms |

5 S Cysteinyldopa 5-S-Cysteinyldopa Cysteinyldopa |

Origin of Product |

United States |

Foundational & Exploratory

Cysteinyldopa Formation in Melanogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanogenesis, the complex process of melanin (B1238610) synthesis, is a critical biological pathway responsible for pigmentation in various organisms. This process yields two primary types of melanin: the brown-black eumelanin (B1172464) and the red-yellow pheomelanin. The balance between these two pigments determines the visible phenotype of skin, hair, and eyes. A pivotal intermediate in the pheomelanin synthetic pathway is cysteinyldopa. The formation of this compound represents a crucial branching point from eumelanogenesis, directing the pathway towards the production of sulfur-containing pheomelanins. This technical guide provides an in-depth exploration of the core principles of this compound formation, its biochemical underpinnings, relevant experimental protocols, and its significance in both normal physiology and pathological conditions such as melanoma.

Biochemical Pathway of this compound Formation

The synthesis of this compound is initiated by the enzymatic activity of tyrosinase, a copper-containing enzyme that is the rate-limiting step in melanogenesis. Tyrosinase catalyzes the hydroxylation of L-tyrosine (B559521) to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone (B1195961).

Dopaquinone is a highly reactive ortho-quinone that stands at a critical juncture in the melanogenesis pathway. In the absence of sulfhydryl compounds, dopaquinone undergoes intramolecular cyclization to form leucodopachrome, which is then further processed to generate eumelanin. However, in the presence of cysteine, dopaquinone readily undergoes a non-enzymatic Michael addition reaction with the thiol group of cysteine. This reaction leads to the formation of cysteinyldopas, primarily 5-S-cysteinyldopa and, to a lesser extent, 2-S-cysteinyldopa. These cysteinyldopas are the direct precursors for the synthesis of pheomelanin.

The availability of cysteine within the melanosome is a key determinant in the switch between eumelanin and pheomelanin production. The cystine/glutamate exchanger, xCT (encoded by the Slc7a11 gene), plays a critical role in transporting cystine into melanocytes, which is then reduced to cysteine, thereby influencing the amount of pheomelanin synthesized.[1]

Quantitative Data

Table 1: Serum and Urine Levels of 5-S-Cysteinyldopa

The quantification of 5-S-cysteinyldopa (5-S-CD) in biological fluids is a valuable tool, particularly in the context of melanoma, where its levels are often significantly elevated.

| Sample Type | Condition | Concentration Range | Reference |

| Serum | Healthy Individuals | 2.7 ± 1.2 nmol/L (mean ± SD) | [2] |

| Serum | Healthy Individuals | 4.3 nmol/L (mean) | [3] |

| Serum | Melanoma Patients (without metastases) | 4.0 ± 1.6 nmol/L (mean ± SD) | [2] |

| Serum | Melanoma Patients (with distant metastases) | 72 ± 105 nmol/L (mean ± SD) | [2] |

| Serum | Stage IV Melanoma Patients | Significantly elevated above 10 nmol/L | [4] |

| Urine | Healthy Individuals | 0.45 µmol/day (mean) | [3] |

Table 2: Kinetic Parameters of Tyrosinase

The enzymatic activity of tyrosinase is central to the production of dopaquinone, the substrate for this compound formation. The following table summarizes key kinetic parameters for mushroom tyrosinase.

| Substrate | Km (mM) | Vmax (µM/min) | Reference |

| L-DOPA | 0.45 ± 0.03 | - | [5] |

| L-Tyrosine | 0.061 ± 0.009 | - | [5] |

| L-DOPA | 0.84 | 33.0 | [6] |

| L-DOPA | 0.66 ± 0.06 | 22.3 nmol/min (at 0.5 mg crude tyrosinase) | [7] |

| L-DOPA | 0.465 | 114.95 mg/dl x min (free enzyme) | [8] |

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for 5-S-Cysteinyldopa Quantification in Serum

This protocol provides a method for the quantitative analysis of 5-S-cysteinyldopa in human serum.[9][10]

1. Sample Preparation:

-

Collect blood samples and immediately centrifuge to separate serum.

-

To prevent oxidation, add a suitable antioxidant (e.g., sodium metabisulfite) to the serum.

-

Deproteinize the serum sample by adding perchloric acid to a final concentration of 0.5 M.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Filter the supernatant through a 0.22 µm filter.

2. Solid-Phase Extraction (SPE) Clean-up (Optional but recommended for higher purity):

-

Use a boronate affinity gel column to capture catecholic compounds like this compound.

-

Equilibrate the column with a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0).

-

Apply the deproteinized and filtered serum sample to the column.

-

Wash the column with the equilibration buffer to remove unbound impurities.

-

Elute the bound this compound with a weak acid solution (e.g., 0.1 M formic acid).

3. HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1 M sodium phosphate buffer, pH 3.0, containing an ion-pairing agent like octane (B31449) sulfonic acid) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: Electrochemical detection is highly sensitive and specific for catechols. Set the potential of the working electrode to +0.6 to +0.7 V versus an Ag/AgCl reference electrode.

-

Quantification: Prepare a standard curve using known concentrations of 5-S-cysteinyldopa. The concentration in the sample is determined by comparing its peak area to the standard curve. An internal standard (e.g., N-acetyl-5-S-cysteinyldopa) can be used to improve accuracy.

Protocol 2: In Vitro Tyrosinase Activity Assay

This assay measures the activity of tyrosinase by monitoring the formation of dopachrome (B613829) from L-DOPA.[11][12]

1. Reagents:

-

Phosphate Buffer: 0.1 M, pH 6.8.

-

L-DOPA Solution: 15 mM in phosphate buffer (prepare fresh).

-

Tyrosinase Source: Mushroom tyrosinase or cell lysate from melanocytes.

-

Test Compound (Inhibitor/Activator): Dissolved in a suitable solvent (e.g., DMSO).

2. Assay Procedure (96-well plate format):

-

To each well, add:

-

160 µL of 15 mM L-DOPA solution.

-

20 µL of the test compound at various concentrations or vehicle control.

-

20 µL of tyrosinase solution (e.g., cell lysate containing a known amount of protein).

-

-

Immediately measure the absorbance at 475 nm using a microplate reader.

-

Continue to read the absorbance at regular intervals (e.g., every minute) for a specified period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

3. Data Analysis:

-

Calculate the rate of dopachrome formation (ΔAbs/min).

-

The tyrosinase activity is proportional to this rate.

-

For inhibition studies, calculate the percentage of inhibition relative to the vehicle control.

Protocol 3: Induction of Melanogenesis in Cell Culture

This protocol describes the induction of melanogenesis in a commonly used cell line, B16F10 mouse melanoma cells, to study this compound formation.

1. Cell Culture:

-

Culture B16F10 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Induction of Melanogenesis:

-

Seed the cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere for 24 hours.

-

Prepare a stock solution of a melanogenesis inducer, such as α-Melanocyte-Stimulating Hormone (α-MSH) or a synthetic analog like Melanotan-II, in sterile water or PBS.

-

After 24 hours, replace the medium with fresh medium containing the inducer at the desired concentration (e.g., 100 nM α-MSH). Include a vehicle control.

-

To specifically study pheomelanin and this compound formation, supplement the culture medium with L-cysteine (e.g., 0.2 mM).

3. Incubation and Analysis:

-

Incubate the cells for 48-72 hours to allow for melanin production.

-

After incubation, the cells can be harvested for analysis of:

-

Melanin Content: Lyse the cells in 1 N NaOH and measure the absorbance at 405 nm.

-

Tyrosinase Activity: Prepare cell lysates and perform the tyrosinase activity assay as described in Protocol 2.

-

This compound Levels: Harvest the cells and culture medium for analysis by HPLC as described in Protocol 1.

-

Mandatory Visualizations

Caption: Biochemical pathway of this compound formation in melanogenesis.

References

- 1. Significance of 5-S-Cysteinyldopa as a Marker for Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Normal values of urinary excretion and serum concentration of 5-S-cysteinyldopa and 6-hydroxy-5-methoxyindole-2-carboxylic acid, biochemical markers of melanoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of 5-S-cysteinyldopa as a marker of melanoma progression: 10 years' experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic analyses of two-steps oxidation from l-tyrosine to l-dopaquinone with tyrosinase by capillary electrophoresis/dynamic frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. In vitro enzyme kinetics of microencapsulated tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Improved method for analysis of this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of 5-S-cysteinyldopa in plasma and urine using a fully automated solid-phase extraction--high-performance liquid chromatographic method for an improvement of specificity and sensitivity of this prognostic marker of malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Visualization of Intracellular Tyrosinase Activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 12. benchchem.com [benchchem.com]

Role of 5-S-cysteinyldopa in pheomelanin synthesis

An In-depth Technical Guide on the Role of 5-S-Cysteinyldopa in Pheomelanin Synthesis

Introduction

Melanins are a class of pigments responsible for the coloration of skin, hair, and eyes in animals. They are broadly categorized into two main types: the brown-black eumelanin (B1172464) and the yellow to reddish-brown pheomelanin.[1] The biosynthesis of both pigments, a process known as melanogenesis, originates from the amino acid L-tyrosine within specialized organelles called melanosomes in melanocytes.[1][2] The divergence between the eumelanin and pheomelanin pathways occurs at the dopaquinone (B1195961) intermediate. In the presence of thiol compounds, notably cysteine, the synthesis is shunted towards pheomelanin.[1][3]

This guide focuses on the pivotal role of 5-S-cysteinyldopa (5-S-CD), the primary adduct formed from the reaction of dopaquinone and cysteine, in the synthesis of pheomelanin.[4] 5-S-CD is not only a crucial biosynthetic precursor but also a significant biomarker for melanoma, a malignant tumor of melanocytes.[5][6] Its detection and quantification in biological fluids are critical for diagnosing and monitoring the progression of the disease.[7][8]

The Biochemical Pathway of Pheomelanin Synthesis

The synthesis of pheomelanin is a multi-step process initiated by the enzymatic oxidation of L-tyrosine. The key branching point that dictates the type of melanin (B1238610) produced is the availability of cysteine at the time of dopaquinone formation.[3]

-

Tyrosinase-Mediated Oxidations : The process begins with the enzyme tyrosinase catalyzing the hydroxylation of L-tyrosine to 3,4-dihydroxyphenylalanine (DOPA).[2][3] Tyrosinase then further oxidizes DOPA to the highly reactive intermediate, dopaquinone.[2][3] This initial step is the rate-limiting step in overall melanin synthesis.[9]

-

Formation of 5-S-Cysteinyldopa : In the presence of the amino acid L-cysteine, dopaquinone undergoes a rapid, non-enzymatic conjugation reaction.[3][10] This reaction, a Michael addition, leads to the formation of cysteinyldopa isomers, with 5-S-cysteinyldopa being the major product.[4] Glutathione can also react with dopaquinone to form glutathionyldopa, which is subsequently hydrolyzed to yield this compound.[10][11]

-

Oxidation and Cyclization : 5-S-cysteinyldopa is then oxidized to its corresponding quinone.[12] This quinone intermediate undergoes an internal condensation reaction, or cyclization, to form a quinone imine.[12]

-

Formation of Benzothiazine Intermediates : The quinone imine can then follow two paths: it can either rearrange to form benzothiazine-3-carboxylic acid or undergo decarboxylation to produce benzothiazine.[12]

-

Polymerization : The final step is the oxidative polymerization of these benzothiazine intermediates to form the complex, sulfur-containing pheomelanin polymer.[12]

The commitment to pheomelanin versus eumelanin synthesis is a critical regulatory point. In the absence or low concentration of thiol compounds like cysteine, dopaquinone spontaneously cyclizes to form dopachrome, which is then converted through a series of steps into the indole (B1671886) building blocks of eumelanin.[1][3]

Quantitative Analysis of 5-S-Cysteinyldopa

5-S-CD is a diffusible product of melanocyte activity and its concentration in serum and urine serves as a highly specific and sensitive biomarker for malignant melanoma.[5][13] Elevated levels are strongly correlated with the progression of the disease, particularly with the development of metastases.[5][7]

Table 1: Serum 5-S-Cysteinyldopa Concentrations

| Subject Group | n | Mean ± SD (nmol/L or nM) | Median (nmol/L or nM) | Reference |

|---|---|---|---|---|

| Control Subjects | 36 | 2.7 ± 1.2 | 2.3 | [5][7] |

| Melanoma Patients (no recurrence) | 92 | 4.0 ± 1.6 | 3.8 | [5][7] |

| Melanoma Patients (with metastases) | 24 | 72 ± 105 | 35 | [5][7] |

| Normal Japanese Subjects | 33 | 4.3 (mean) | - |[14] |

Table 2: Urinary 5-S-Cysteinyldopa Excretion

| Subject Group | n | Mean (μmol/day) | Upper Limit of Normal (μmol/day) | Reference |

|---|

| Normal Japanese Subjects | 33 | 0.45 | 1.5 |[14] |

Note: Values can vary between studies and analytical methods. The upper limit of normal for serum 5-S-CD is often cited as 10 nmol/L.[8][14]

Key Experimental Protocols

The quantification of 5-S-CD and related melanin precursors is essential for both research and clinical applications. High-Performance Liquid Chromatography (HPLC) is the cornerstone of these analytical methods.

Protocol 1: Determination of 5-S-Cysteinyldopa by HPLC with Electrochemical Detection (HPLC-ED)

This is a widely used and sensitive method for quantifying 5-S-CD in biological samples like plasma, serum, or tissue biopsies.[15][16]

-

Principle : The method leverages the electrochemical properties of the catechol group in 5-S-CD. After chromatographic separation on a reverse-phase column, an electrical potential is applied to an electrode in a detector cell. The oxidation of 5-S-CD at the electrode surface generates a current that is directly proportional to its concentration.

-

Methodology :

-

Sample Preparation :

-

Serum/Plasma: Proteins are precipitated using an acid, typically perchloric acid. The sample is centrifuged, and the supernatant is collected.[17]

-

Tissue: Biopsies are homogenized in acid, and the acid-soluble protein fraction is analyzed.[15]

-

Purification (Optional but recommended): The supernatant can be further purified using solid-phase extraction (SPE) or on a boronate affinity gel, which selectively binds the cis-diol groups of catechols.[17] The purified 5-S-CD is then eluted with a weak acid.[17]

-

-

Chromatographic Separation : The prepared sample is injected into an HPLC system equipped with a C18 reverse-phase column. An isocratic mobile phase, typically a phosphate (B84403) or citrate (B86180) buffer with an organic modifier like methanol, is used to separate 5-S-CD from other endogenous compounds.

-

Electrochemical Detection : The column eluent passes through an electrochemical detector. A glassy carbon working electrode is set at an oxidizing potential (e.g., +0.65 V) against an Ag/AgCl reference electrode.

-

Quantification : The peak area of 5-S-CD in the sample is compared to that of known standards to determine its concentration. An internal standard (e.g., a diastereomer like 5-S-D-cysteinyl-L-dopa) can be used to improve accuracy.[17]

-

Protocol 2: Determination of Pheomelanin via Reductive Hydrolysis

This method quantifies pheomelanin in tissues by measuring a specific degradation product.[5][18]

-

Principle : Pheomelanin is specifically degraded by hydriodic (HI) acid hydrolysis to yield aminohydroxyphenylalanine (AHP) isomers, primarily 4-amino-3-hydroxyphenylalanine (B1195792) (4-AHP).[5][18] The amount of AHP produced is proportional to the amount of pheomelanin in the original sample.

-

Methodology :

-

Sample Preparation : Hair or melanoma tissue is hydrolyzed with hydriodic acid at a high temperature (e.g., 130°C) for an extended period (e.g., 20 hours).

-

Cleanup : The HI is evaporated, and the residue is redissolved.

-

Analysis : The resulting AHP is quantified by HPLC, often with electrochemical or fluorescence detection.

-

Quantification : The amount of pheomelanin is calculated from the AHP concentration using a conversion factor.[19]

-

Regulation and Biological Significance

The synthesis of 5-S-CD is regulated by several factors:

-

Tyrosinase Activity : The rate of dopaquinone formation, catalyzed by tyrosinase, is a primary determinant of 5-S-CD production.[20]

-

Intracellular Thiol Levels : The availability of cysteine is the critical factor that shunts melanogenesis toward the pheomelanin pathway.[20] Glutathione (GSH) levels can indirectly regulate 5-S-CD formation by influencing the available pool of cysteine.[20]

Beyond its role as a pigment precursor, 5-S-CD has other biological activities. It has been shown to be a potent inhibitor of oxidative reactions mediated by the Fenton system, suggesting a potential role in modulating oxidative stress.[21] However, the pheomelanin pathway itself is associated with increased oxidative stress and a higher risk of UV-induced carcinogenesis compared to the eumelanin pathway, highlighting the complex role of these metabolites in melanocyte biology.[9]

References

- 1. From tyrosine to melanin: Signaling pathways and factors regulating melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Melanin Synthesis Pathways [skinwhiteningscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative analysis of eumelanin and pheomelanin in human malignant-melanoma tissues | Semantic Scholar [semanticscholar.org]

- 5. Comparison of phaeomelanin and its precursor 5-S-cysteinyldopa in the serum of melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Significance of 5-S-Cysteinyldopa as a Marker for Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serum 5-S-cysteinyldopa (5-S-CD) as a marker of melanoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 3-(((2R)-2-Amino-2-carboxyethyl)thio)-5-hydroxy-L-tyrosine | C12H16N2O6S | CID 14178745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Significance of 5-S-Cysteinyldopa as a Marker for Melanoma | MDPI [mdpi.com]

- 14. Normal values of urinary excretion and serum concentration of 5-S-cysteinyldopa and 6-hydroxy-5-methoxyindole-2-carboxylic acid, biochemical markers of melanoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Plasma 5-S-cysteinyldopa correlates with tumor size in melanoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Quantitative analysis of eumelanin and pheomelanin in hair and melanomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Regulation of eumelanin / pheomelanin synthesis and visible pigmentation in melanocytes by ligands of the melanocortin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Modulation of 5-S-cysteinyldopa formation by tyrosinase activity and intracellular thiols in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 5-S-cysteinyldopa, a diffusible product of melanocyte activity, is an efficient inhibitor of hydroxylation/oxidation reactions induced by the Fenton system - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Cysteinyldopa from Dopaquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway leading to the formation of cysteinyldopa from dopaquinone (B1195961), a critical branch point in mammalian melanogenesis. This document details the core biochemical reactions, presents relevant quantitative data, outlines key experimental protocols, and provides visual diagrams of the involved pathways and workflows.

Introduction to the Melanogenesis Pathway

Melanogenesis is the complex process responsible for the synthesis of melanin (B1238610) pigments, which determine the color of skin, hair, and eyes. The two primary types of melanin are the brown-black eumelanin (B1172464) and the reddish-yellow pheomelanin. The biosynthesis of both pigments originates from the amino acid L-tyrosine and diverges at the highly reactive intermediate, dopaquinone.[1][2] The presence of sulfhydryl compounds, primarily L-cysteine and glutathione (B108866) (GSH), dictates the direction of the pathway.[3][4] In the absence of these thiols, dopaquinone undergoes intramolecular cyclization to form cyclodopa, leading to eumelanin synthesis.[4] However, in the presence of cysteine or glutathione, dopaquinone is diverted towards the pheomelanin pathway, with this compound being the key initial product.[5][6]

Core Biosynthetic Pathways of this compound

The formation of this compound from dopaquinone can occur via two primary routes: a direct, non-enzymatic reaction with L-cysteine, and an indirect, multi-step pathway involving glutathione.

Formation of Dopaquinone

The precursor for both melanin pathways, dopaquinone, is generated through a two-step oxidation process catalyzed by the copper-containing enzyme tyrosinase (EC 1.14.18.1).[7][8] This is the rate-limiting step in melanogenesis.[8]

-

Hydroxylation: Tyrosinase first catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[9]

-

Oxidation: Subsequently, tyrosinase oxidizes L-DOPA into the highly reactive o-quinone, dopaquinone.[10][11]

Direct Pathway: Reaction with L-Cysteine

In the presence of L-cysteine, dopaquinone undergoes a rapid, non-enzymatic Michael addition reaction.[5] The thiol group (-SH) of cysteine attacks the quinone ring of dopaquinone.[5][12] This reaction is extremely fast and leads to the formation of this compound isomers, with 5-S-cysteinyldopa being the major product and 2-S-cysteinyldopa as a minor product.[12][13]

Indirect Pathway: Reaction with Glutathione (GSH)

An alternative route to this compound involves the tripeptide glutathione (γ-L-Glutamyl-L-cysteinylglycine). Dopaquinone readily reacts with the cysteine residue within glutathione to form glutathionedopa (B1220627).[14][15] This intermediate is then sequentially broken down by two key enzymes to yield this compound.

-

Formation of Glutathionedopa: Dopaquinone reacts with GSH to form 5-S-glutathionedopa.[15]

-

Action of γ-Glutamyl Transpeptidase: This enzyme cleaves the γ-glutamyl bond, releasing glutamic acid and forming cysteinylglycinedopa.[15][16]

-

Action of Dipeptidases: A dipeptidase then hydrolyzes the cysteinyl-glycine peptide bond, releasing glycine (B1666218) and the final product, this compound.[15][16]

Quantitative Data

Quantitative analysis of the this compound pathway is crucial for understanding melanogenesis regulation and for its application as a biomarker, particularly in malignant melanoma.[17][18]

Table 1: Reaction Kinetics

| Reaction | Parameter | Value | Conditions | Source |

|---|

| Dopaquinone + L-Cysteine | Rate Constant (k) | 3 × 10⁷ L mol⁻¹ s⁻¹ | Neutral pH |[5] |

Table 2: Analytical Method Performance for 5-S-Cysteinyldopa in Serum

| Method | Parameter | Value | Source |

|---|---|---|---|

| HPLC with Boronate Gel Cleanup | Absolute Recovery | 81.5 ± 2.8% | [19] |

| Limit of Quantitation | 1.5 nmol/L | [19] | |

| Imprecision (CV) | < 5.0% (over 1.5-500 nmol/L) | [19] | |

| SPE-HPLC with Electrochemical Detection | Limit of Detection | 0.17 µg/L (~0.54 nmol/L) | [20] |

| Intra-assay Variability | 1.7 - 3.6% | [20] |

| | Inter-assay Variability | 4.0 - 18.3% |[20] |

Table 3: Serum Concentrations of 5-S-Cysteinyldopa (5-S-CD)

| Group | N | Mean ± SD (nmol/L) | Median (nmol/L) | Source |

|---|---|---|---|---|

| Control Subjects | 36 | 2.7 ± 1.2 | 2.3 | [17] |

| Melanoma Patients (no recurrence) | 92 | 4.0 ± 1.6 | 3.8 | [17] |

| Melanoma Patients (with metastases) | 24 | 72 ± 105 | 35 |[17] |

Experimental Protocols

The study of this compound biosynthesis relies on robust experimental methods to measure enzyme activity and quantify pathway intermediates.

Protocol: Tyrosinase Activity Assay

This protocol is based on the spectrophotometric monitoring of the oxidation of L-DOPA to the red-colored dopachrome.[21][22]

Materials:

-

0.1 M Sodium Phosphate (B84403) Buffer (pH 6.8-7.0)

-

Mushroom Tyrosinase solution (e.g., 5 units/µL in phosphate buffer)

-

5 mM L-DOPA solution (prepared fresh in phosphate buffer)

-

UV/Vis Spectrophotometer

Procedure:

-

Reaction Setup: In a 1 cm pathlength cuvette, mix 0.5 mL of 5 mM L-DOPA solution with an appropriate volume of sample containing tyrosinase (e.g., tissue homogenate supernatant). Adjust the total volume to a fixed amount (e.g., 1.5 mL) with 0.1 M phosphate buffer.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a set period (e.g., 30 minutes).[22]

-

Measurement: Immediately measure the absorbance of the mixture at 475 nm.[21][22] A kinetic reading, monitoring the increase in absorbance at 475 nm over time (e.g., every 30 seconds for 5-10 minutes), can also be performed.

-

Blank: Prepare a blank control containing the L-DOPA solution and buffer but no enzyme sample to account for auto-oxidation.

-

Calculation: Tyrosinase activity is expressed as the change in absorbance per unit time (ΔA475/min) per mg of protein.

Protocol: HPLC Determination of 5-S-Cysteinyldopa in Serum

This protocol outlines a common method for quantifying 5-S-CD in biological fluids using High-Performance Liquid Chromatography (HPLC) with electrochemical detection, which provides high sensitivity and selectivity.[19][20]

Materials:

-

Blood collection tubes with anticoagulant; centrifuge.

-

Internal Standard (e.g., 5-S-D-cysteinyl-L-dopa).[19]

-

Solid-Phase Extraction (SPE) cartridges (e.g., Phenylboronic Acid).[20]

-

HPLC system with a C18 reverse-phase column.

-

Electrochemical detector.

-

Mobile phase (specific composition depends on the exact method, but typically an aqueous buffer with an organic modifier).

Procedure:

-

Sample Collection & Preparation: Collect blood and immediately centrifuge to separate plasma/serum. Freeze samples until analysis to prevent degradation of the light and oxidation-sensitive 5-S-CD.[20] Thaw the sample and add a known amount of the internal standard.

-

Solid-Phase Extraction (SPE): Condition the SPE cartridge according to the manufacturer's instructions. Apply the prepared serum sample to the cartridge. The boronate gel specifically captures compounds with vicinal hydroxyls, like this compound.[19]

-

Wash and Elute: Wash the cartridge to remove interfering substances. Elute the bound this compound using a weak acid solution.[19]

-

HPLC Analysis: Inject the eluate directly into the HPLC system. Separation is achieved on a C18 column using an isocratic mobile phase.

-

Detection and Quantification: Detect the eluting 5-S-CD and internal standard using an electrochemical detector set at an appropriate oxidation potential. Calculate the concentration of 5-S-CD based on the peak area ratio relative to the internal standard and a standard curve.

Conclusion

The biosynthesis of this compound from dopaquinone represents a pivotal control point in determining the type of melanin produced. This process is governed by the enzymatic activity of tyrosinase and the local bioavailability of thiol-containing compounds like L-cysteine and glutathione. The direct reaction with cysteine is a rapid, spontaneous event, while the indirect pathway via glutathione involves subsequent enzymatic processing. Understanding these pathways is fundamental for research in pigmentation disorders, melanoma diagnostics, and the development of therapeutic agents targeting melanogenesis. The analytical methods detailed herein provide the necessary tools for researchers to quantitatively investigate these complex biochemical processes.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Characterization of Melanin Pigments in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of sulfhydryl compounds in mammalian melanogenesis: the effect of cysteine and glutathione upon tyrosinase and the intermediates of the pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemistry of mixed melanogenesis--pivotal roles of dopaquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Density Functional Theory-Based Calculation Shed New Light on the Bizarre Addition of Cysteine Thiol to Dopaquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Reactome | Tyrosinase oxidises tyrosine to dopaquinone [reactome.org]

- 9. Study of tyrosine and dopa enantiomers as tyrosinase substrates initiating l- and d-melanogenesis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification of L-Cysteinamide as a Potent Inhibitor of Tyrosinase-Mediated Dopachrome Formation and Eumelanin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. medicaljournalssweden.se [medicaljournalssweden.se]

- 15. medicaljournalssweden.se [medicaljournalssweden.se]

- 16. Synthesis of 5-S-L-cysteinyl-glycine-L-dopa, a natural substrate for serum and melanocyte dipeptidase [pubmed.ncbi.nlm.nih.gov]

- 17. Significance of 5-S-Cysteinyldopa as a Marker for Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound - Wikipedia [en.wikipedia.org]

- 19. Improved method for analysis of this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Determination of 5-S-cysteinyldopa in plasma and urine using a fully automated solid-phase extraction--high-performance liquid chromatographic method for an improvement of specificity and sensitivity of this prognostic marker of malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pepolska.pl [pepolska.pl]

- 22. Tyrosinase Activity Assay [bio-protocol.org]

A Technical Guide to the Synthesis of Cysteinyldopa: Enzymatic and Non-Enzymatic Routes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteinyldopa, particularly the 5-S-cysteinyldopa isomer, is a significant biomarker for malignant melanoma and a key intermediate in the biosynthesis of pheomelanin.[1] The development of efficient and selective methods for its synthesis is crucial for diagnostic applications, toxicological studies, and as a standard in clinical chemistry. This technical guide provides an in-depth exploration of the two primary approaches for synthesizing this compound: enzymatic and non-enzymatic methods. We will delve into the core principles of each methodology, present comparative quantitative data, provide detailed experimental protocols, and visualize the key pathways and workflows.

Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound leverages the catalytic activity of the enzyme tyrosinase (EC 1.14.18.1), a copper-containing monooxygenase. This process mimics the initial steps of pheomelanin biosynthesis in vivo. The synthesis is a two-step reaction cascade:

-

Enzymatic Oxidation: Tyrosinase catalyzes the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) to the highly reactive intermediate, dopaquinone (B1195961).[2][3][4] This is the rate-limiting step in the enzymatic pathway.

-

Non-Enzymatic Nucleophilic Addition: The newly formed dopaquinone readily undergoes a non-enzymatic Michael addition reaction with the thiol group of cysteine.[5] This reaction is rapid and leads to the formation of various this compound isomers, with 5-S-cysteinyldopa being the major product.[6]

The enzymatic approach is lauded for its high specificity and efficiency under mild reaction conditions.

Signaling Pathway: Enzymatic Synthesis

The enzymatic synthesis pathway is initiated by the binding of L-DOPA to the active site of tyrosinase, followed by its oxidation to dopaquinone, which then reacts with cysteine.

Non-Enzymatic Synthesis of this compound

Non-enzymatic synthesis of this compound circumvents the use of enzymes and typically involves the chemical oxidation of L-DOPA to dopaquinone, followed by the same spontaneous reaction with cysteine. Various chemical oxidizing agents can be employed for the initial oxidation step. This approach offers an alternative for large-scale production where enzyme cost and stability might be limiting factors. However, controlling the reaction to achieve high yields and isomeric purity can be more challenging compared to the enzymatic method.

Reaction Pathway: Non-Enzymatic Synthesis

In the non-enzymatic pathway, a chemical oxidant replaces the function of tyrosinase. The subsequent reaction of dopaquinone with cysteine remains a spontaneous process.

Quantitative Data Comparison

The following tables summarize the available quantitative data for both enzymatic and non-enzymatic synthesis methods. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Isomer Distribution in this compound Synthesis

| Isomer | Enzymatic Synthesis (Tyrosinase) Yield (%)[3] | Non-Enzymatic (Dopaquinone + Cysteine) Yield (%) |

| 5-S-Cysteinyldopa | 74 | Major Product |

| 2-S-Cysteinyldopa | 14 | Minor Product |

| 6-S-Cysteinyldopa | ~1 | Minor Product |

| 2,5-S,S-dithis compound | 5 | - |

Table 2: Kinetic Parameters

| Parameter | Enzymatic (Tyrosinase) | Non-Enzymatic (Dopaquinone + Cysteine) |

| Michaelis-Menten Constant (Km) for L-DOPA | 0.45 ± 0.03 mmol L-1[2][7] | Not Applicable |

| Reaction Rate Constant | Vmax is temperature and pH dependent[3] | 8.8 x 105 M-1 sec-1 for the reaction of dopaquinone and 5-S-cysteinyldopa[8][9] |

Experimental Protocols

Enzymatic Synthesis of 5-S-Cysteinyldopa

This protocol is adapted from a one-step synthesis method using mushroom tyrosinase.[3]

Materials:

-

L-DOPA

-

L-Cysteine

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

Phosphate (B84403) buffer (0.1 M, pH 6.8)

-

Perchloric acid (1 M)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare a solution of L-DOPA (e.g., 1 mM) and L-cysteine (e.g., 2 mM) in 0.1 M phosphate buffer (pH 6.8).

-

Equilibrate the solution to the desired reaction temperature (e.g., 25 °C).

-

Initiate the reaction by adding a solution of mushroom tyrosinase (e.g., 1000 units/mL).

-

Stir the reaction mixture for a specified time (e.g., 30-60 minutes). Monitor the reaction progress by observing the formation of a pinkish-red color.

-

Stop the reaction by adding an equal volume of cold 1 M perchloric acid.

-

Centrifuge the mixture to precipitate the enzyme and any denatured proteins.

-

Filter the supernatant through a 0.22 µm filter.

-

Analyze the product mixture by HPLC to quantify the yields of this compound isomers.

Non-Enzymatic Synthesis of 5-S-Cysteinyldopa

This protocol describes a general method for the chemical oxidation of L-DOPA followed by reaction with cysteine.

Materials:

-

L-DOPA

-

L-Cysteine

-

A suitable chemical oxidizing agent (e.g., sodium periodate, potassium ferricyanide)

-

Phosphate buffer (0.1 M, pH 6.8) or another suitable buffer system

-

Quenching agent (if necessary, e.g., sodium bisulfite)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Dissolve L-DOPA in the chosen buffer system.

-

Add the chemical oxidizing agent to the L-DOPA solution to generate dopaquinone. The stoichiometry and reaction conditions (temperature, time) will depend on the specific oxidant used.

-

After the oxidation is complete, add a solution of L-cysteine to the reaction mixture.

-

Allow the reaction to proceed for a set amount of time, during which the spontaneous addition of cysteine to dopaquinone will occur.

-

If necessary, add a quenching agent to stop the reaction and neutralize any remaining oxidant.

-

Acidify the reaction mixture to stabilize the this compound products.

-

Analyze the product mixture by HPLC to determine the yield and isomer distribution.

Experimental Workflow and Purification

The general workflow for both synthesis methods involves reaction, quenching, and purification. Purification is often achieved using chromatographic techniques.

Conclusion

Both enzymatic and non-enzymatic methods provide viable routes for the synthesis of this compound. The enzymatic approach, utilizing tyrosinase, offers high specificity and yield of the desired 5-S-isomer under mild conditions, making it suitable for applications requiring high purity. The non-enzymatic method provides an alternative that may be more scalable and cost-effective for certain applications, although control over isomer distribution and reaction byproducts can be more challenging. The choice between these methods will depend on the specific requirements of the research or application, including desired purity, yield, scale, and cost considerations. Further research into optimizing non-enzymatic oxidation conditions and purification protocols could enhance the utility of this approach.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Kinetic analyses of two-steps oxidation from l-tyrosine to l-dopaquinone with tyrosinase by capillary electrophoresis/dynamic frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Tyrosinase: Temperature-Dependent Kinetics of Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Density Functional Theory-Based Calculation Shed New Light on the Bizarre Addition of Cysteine Thiol to Dopaquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Spontaneous redox reactions of dopaquinone and the balance between the eumelanic and phaeomelanic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Discovery of 5-S-Cysteinyldopa as a Pivotal Biomarker in Melanoma Management: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rising incidence of malignant melanoma worldwide necessitates the development of reliable biomarkers for early diagnosis, accurate prognosis, and effective monitoring of therapeutic response. Among the various candidates, 5-S-cysteinyldopa (5-S-CD), a key intermediate in the melanin (B1238610) biosynthesis pathway, has emerged as a highly specific and sensitive biomarker for melanoma. This technical guide provides an in-depth overview of the discovery, validation, and clinical utility of 5-S-CD. We delve into the biochemical basis of its production in melanoma cells, present detailed experimental protocols for its quantification in biological matrices, and summarize key quantitative data from pivotal studies. Furthermore, this guide utilizes visualizations to illustrate the intricate signaling pathways involved in melanogenesis and the workflows for 5-S-CD analysis, offering a comprehensive resource for researchers and clinicians in the field of oncology and drug development.

Introduction: The Unmet Need for Reliable Melanoma Biomarkers

Malignant melanoma, a cancer originating from melanocytes, is one of the most aggressive and lethal forms of skin cancer. While early-stage melanoma is often curable through surgical excision, metastatic melanoma presents a significant therapeutic challenge with a poor prognosis.[1][2] The ability to detect melanoma at its earliest stages and to accurately predict its metastatic potential is therefore of paramount importance.

Historically, the diagnosis and staging of melanoma have relied on clinical and histopathological evaluation. However, these methods have limitations in detecting micrometastases and in predicting disease progression. This has fueled the search for sensitive and specific biomarkers that can be readily measured in easily accessible biological fluids like serum and urine.[3][1] An ideal biomarker would not only aid in early diagnosis but also serve as a prognostic indicator, a tool for monitoring treatment efficacy, and a potential therapeutic target.

The Discovery of 5-S-Cysteinyldopa as a Melanoma Biomarker

The journey to establishing 5-S-cysteinyldopa as a melanoma biomarker is rooted in the unique biochemistry of melanocytes. 5-S-CD is an intermediate metabolite in the synthesis of pheomelanin, the reddish-yellow pigment. Its presence in elevated concentrations in the serum and urine of melanoma patients was first recognized as a potential indicator of the disease.[4] Subsequent research has consistently demonstrated a strong correlation between 5-S-CD levels and the clinical stage of melanoma, particularly in patients with metastatic disease.[2][5][6]

Biochemical Pathway of 5-S-Cysteinyldopa Formation

The synthesis of 5-S-CD is intrinsically linked to the process of melanogenesis, which is catalyzed by the enzyme tyrosinase. In melanocytes and melanoma cells, tyrosinase hydroxylates L-tyrosine to L-dopa, which is then further oxidized to dopaquinone (B1195961).[4] In the presence of sulfhydryl compounds like cysteine, dopaquinone is rapidly conjugated to form cysteinyldopas, with 5-S-cysteinyldopa being the major isomer.[1] In melanoma cells, the dysregulation of melanogenesis leads to an overproduction and subsequent release of 5-S-CD into the circulation.

Signaling Pathways Regulating Melanogenesis

The production of 5-S-cysteinyldopa is under the control of complex signaling pathways that regulate melanogenesis. Key pathways include the cyclic AMP (cAMP) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the Wnt/β-catenin signaling pathway. These pathways converge on the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development, survival, and melanogenesis.[7] Upregulation of these pathways in melanoma leads to increased expression of tyrosinase and other melanogenic enzymes, resulting in elevated 5-S-CD levels.

Quantitative Data on 5-S-Cysteinyldopa in Melanoma

Numerous studies have quantified the levels of 5-S-CD in melanoma patients, consistently demonstrating its value as a biomarker. The following tables summarize key findings on the diagnostic accuracy and prognostic significance of serum 5-S-CD.

Table 1: Diagnostic Performance of Serum 5-S-Cysteinyldopa for Metastatic Melanoma

| Study Cohort | Number of Patients | Sensitivity | Specificity | Positive Predictive Value | Reference |

| Japanese Patients | 218 | 73% | 98% | 94% | [8] |

| Hungarian Patients | 479 | 69.7% | 61.5% | 79.3% | [5][6] |

Sensitivity and specificity are for detecting distant metastasis (Stage IV). The upper limit of the normal range for 5-S-CD was considered to be 10 nmol/L.

Table 2: Prognostic Value of Serum 5-S-Cysteinyldopa in Melanoma

| Patient Group (based on 5-S-CD levels) | Number of Patients | Median Survival Time | 5-Year Survival Rate | Reference |

| Elevated pre- and post-operatively | 15 | 18 months | 23% | [3] |

| Normal pre- and post-operatively | 108 | Not reached | 76% | [3] |

Elevated 5-S-CD levels, either before or after surgical treatment, are significantly associated with shorter survival times.[8]

Experimental Protocols for 5-S-Cysteinyldopa Quantification

Accurate and reliable quantification of 5-S-CD is crucial for its clinical application. The following sections detail the most common analytical methods.

Sample Collection and Handling

Due to the sensitivity of 5-S-CD to oxidation and light, strict sample handling procedures are essential.

-

Blood Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA).

-

Processing: Immediately centrifuge the blood at 4°C to separate plasma.

-

Storage: Freeze the plasma samples at -80°C until analysis. Protect samples from light throughout the process.

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection

HPLC with electrochemical detection is a widely used method for 5-S-CD quantification.

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

Deproteinize the plasma by adding an equal volume of 0.4 M perchloric acid.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm filter.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a buffer containing 0.1 M sodium phosphate, 0.1 mM EDTA, and 5% methanol (B129727), adjusted to pH 3.2.

-

Flow Rate: 1.0 mL/min.

-

Detection: Electrochemical detector with a glassy carbon working electrode set at +0.65 V.

-

-

Quantification: Calculate 5-S-CD concentration by comparing the peak area to a standard curve prepared with known concentrations of 5-S-CD.

Solid-Phase Extraction Coupled with Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC-MS/MS)

SPE-LC-MS/MS offers higher sensitivity and specificity for 5-S-CD analysis.[9][10][11]

-

Solid-Phase Extraction (SPE):

-

Condition a mixed-mode cation exchange SPE cartridge with methanol and equilibration buffer.

-

Load the pre-treated plasma sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute 5-S-CD with a methanol/water/ammonia mixture.

-

-

LC-MS/MS Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Gradient elution with a mixture of 0.1% formic acid in water and 0.1% formic acid in methanol.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for 5-S-CD and an internal standard.

-

-

Quantification: Quantify 5-S-CD using a stable isotope-labeled internal standard and a calibration curve.

Clinical Utility and Future Perspectives

The measurement of 5-S-CD has significant clinical implications for the management of melanoma.

-

Early Detection of Metastasis: Elevated 5-S-CD levels can be an early indicator of distant metastasis, often preceding clinical or radiological evidence.[8]

-

Prognostication: Pre- and post-operative 5-S-CD levels are powerful prognostic indicators of patient survival.[3][8]

-

Monitoring Therapeutic Response: Serial measurements of 5-S-CD can be used to monitor the effectiveness of systemic therapies. A decrease in 5-S-CD levels may indicate a positive response to treatment, while an increase may signal disease progression.

-

Combination with Other Biomarkers: The diagnostic accuracy of 5-S-CD may be enhanced when used in combination with other melanoma biomarkers, such as S100B and melanoma inhibitory activity (MIA).[12]

Future research should focus on standardizing 5-S-CD assays across different laboratories to ensure consistency and comparability of results. Furthermore, the integration of 5-S-CD measurements into prospective clinical trials will be crucial to fully establish its role in guiding personalized treatment strategies for melanoma patients.

Conclusion

5-S-cysteinyldopa has transitioned from a mere biochemical intermediate to a clinically valuable biomarker in the management of malignant melanoma. Its high specificity for melanocytic activity, coupled with its sensitivity for detecting metastatic disease, makes it an indispensable tool for clinicians and researchers. This technical guide provides a comprehensive resource on the discovery, quantification, and clinical application of 5-S-CD, empowering the scientific community to leverage this important biomarker in the ongoing fight against melanoma.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of 5-S-cysteinyldopa as a marker of melanoma progression: 10 years' experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Figure 2 from Signaling Pathways in Melanogenesis | Semantic Scholar [semanticscholar.org]

- 4. Significance of 5-S-Cysteinyldopa as a Marker for Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical significance of 5-S-cysteinyldopa monitoring in patients with malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Serum concentration of 5-S-cysteinyldopa in patients with melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Development of a mass spectrometry method for the determination of a melanoma biomarker, 5-S-cysteinyldopa, in human plasma using solid phase extraction for sample clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pre-study and in-study validation of a SPE-LC-MS-MS method for the determination of 5-S-cysteinyldopa, a melanoma biomarker, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Physiological Functions of Cysteinyldopa Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cysteinyldopa isomers, catecholic amino acids derived from the metabolism of tyrosine, are pivotal molecules in the intricate biochemistry of melanin (B1238610) synthesis. Beyond their fundamental role as precursors to pheomelanin, these isomers, particularly 5-S-cysteinyldopa, have garnered significant attention as sensitive and specific biomarkers for malignant melanoma. Emerging research also points towards their involvement in cellular redox homeostasis and potential cytotoxic and neurotoxic activities. This technical guide provides a comprehensive overview of the physiological functions of this compound isomers, with a focus on their roles in melanogenesis, their application as melanoma biomarkers, and their impact on cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction

This compound isomers are formed through the nucleophilic addition of cysteine to dopaquinone (B1195961), a key intermediate in the melanin biosynthesis pathway.[1] The primary isomers found in biological systems are 5-S-cysteinyldopa (5-S-CD), 2-S-cysteinyldopa (2-S-CD), 6-S-cysteinyldopa (6-S-CD), and 2,5-S,S-dithis compound.[2][3] While all are precursors to the reddish-yellow pheomelanin pigment, 5-S-cysteinyldopa is the most abundant and extensively studied isomer.[3][4] The physiological significance of these molecules extends beyond pigmentation, with profound implications for the diagnosis and monitoring of malignant melanoma and potential roles in modulating cellular stress and survival pathways.

Role in Melanogenesis

The synthesis of melanin, or melanogenesis, is a complex process occurring within melanosomes of melanocytes. It gives rise to two main types of melanin: the brown-black eumelanin (B1172464) and the reddish-yellow pheomelanin. The formation of this compound isomers is the committed step in the pheomelanin pathway.

The process is initiated by the oxidation of L-tyrosine to L-dopa and subsequently to dopaquinone, catalyzed by the enzyme tyrosinase. In the absence of sulfhydryl compounds, dopaquinone undergoes intramolecular cyclization to form leucodopachrome, leading to the production of eumelanin. However, in the presence of cysteine, dopaquinone readily reacts to form this compound isomers.[1] These isomers are then oxidized and polymerized to form pheomelanin.[5] 5-S-cysteinyldopa is the major isomer formed, and it is a better substrate for tyrosinase than 2-S-cysteinyldopa, leading to the preferential formation of 2,5-S,S-dithis compound from the 5-S-isomer.[2]

References

- 1. 3-(((2R)-2-Amino-2-carboxyethyl)thio)-5-hydroxy-L-tyrosine | C12H16N2O6S | CID 14178745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The effect of cysteine on oxidation of tyrosine, dopa, and cysteinyldopas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medicaljournalssweden.se [medicaljournalssweden.se]

- 4. This compound isomers and dopa in lesions and urine of Japanese patients with malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Significance of 5-S-Cysteinyldopa as a Marker for Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Cysteinyldopa: A Pivotal Precursor in the Synthesis of Pheomelanin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Melanin (B1238610), the primary determinant of pigmentation in vertebrates, exists in two principal forms: the brown-black eumelanin (B1172464) and the yellow-red pheomelanin. The balance between these two pigments dictates the vast spectrum of coloration observed in skin and hair. Pheomelanin synthesis is a complex biochemical process initiated by the formation of cysteinyldopa, a key intermediate that diverts the melanogenic pathway from eumelanin production. This technical guide provides a comprehensive overview of the role of this compound as a precursor to pheomelanin, detailing the biosynthetic pathway, regulatory mechanisms, and methodologies for its study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development investigating pigmentation disorders, melanoma, and related fields.

The Pheomelanin Biosynthetic Pathway: The Central Role of this compound

The synthesis of both eumelanin and pheomelanin originates from the amino acid L-tyrosine. The initial and rate-limiting step is the oxidation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and subsequently to dopaquinone (B1195961), a reaction catalyzed by the copper-containing enzyme tyrosinase.[1][2][3][4] Dopaquinone is a critical branching point in melanogenesis. In the absence of sulfhydryl compounds, dopaquinone undergoes intramolecular cyclization to form leucodopachrome, leading to the production of eumelanin.[1]

However, in the presence of cysteine, dopaquinone readily reacts with the thiol group of cysteine in a non-enzymatic Michael addition reaction to form this compound isomers.[5][6] The primary isomer formed is 5-S-cysteinyldopa, with smaller amounts of 2-S-cysteinyldopa and other minor isomers.[6][7] The availability of cysteine is a key determinant for the production of pheomelanin over eumelanin.[8][9]

Following its formation, this compound undergoes further oxidation to cysteinyldopaquinone. This quinone then cyclizes to form a dihydro-1,4-benzothiazine intermediate.[9][10][11] Subsequent oxidative polymerization of these benzothiazine derivatives results in the formation of the characteristic yellow-red pheomelanin pigment.[5][10]

Regulation of Pheomelanin Synthesis

The switch between eumelanin and pheomelanin production is tightly regulated by several factors, primarily the availability of cysteine and the signaling pathways that influence tyrosinase activity.

Cysteine Availability

The intracellular concentration of cysteine is a critical determinant of pheomelanin synthesis.[8][9] The transport of cystine (the oxidized dimer of cysteine) into melanocytes is mediated by the xCT transporter, encoded by the Slc7a11 gene.[12] Studies have shown that reduced xCT activity leads to decreased intracellular cysteine levels and a subsequent reduction in pheomelanin production.[12]

MC1R Signaling Pathway

The melanocortin 1 receptor (MC1R), a G-protein coupled receptor expressed on melanocytes, plays a pivotal role in regulating the type of melanin produced.[2][13] Activation of MC1R by its agonist, alpha-melanocyte-stimulating hormone (α-MSH), leads to an increase in intracellular cyclic AMP (cAMP) levels.[13] This signaling cascade upregulates the activity of tyrosinase and favors the production of eumelanin.[13][14] Conversely, the binding of the antagonist, agouti signaling protein (ASIP), to MC1R inhibits this pathway, leading to lower tyrosinase activity and a switch towards pheomelanin synthesis.[14]

Quantitative Analysis of this compound and Pheomelanin

Accurate quantification of this compound and pheomelanin is crucial for studying melanogenesis and its dysregulation. Several analytical techniques have been developed for this purpose.

| Analyte | Method | Principle | Limit of Quantitation (LOQ) | Reference |

| This compound | HPLC with electrochemical detection | Separation by reverse-phase chromatography followed by sensitive electrochemical detection of the oxidizable catechol group. | 1.5 nmol/L in serum | [15][16] |

| This compound | Solid-phase extraction-HPLC | Automated solid-phase extraction using phenylboronic acid cartridges to capture vicinal hydroxyls, followed by HPLC with electrochemical detection. | 0.25 µg/L in plasma | [17] |

| Pheomelanin | HPLC analysis of 4-amino-3-hydroxyphenylalanine (B1195792) (4-AHP) | Reductive hydrolysis of pheomelanin with hydriodic acid to yield 4-AHP, which is then quantified by HPLC. | Not specified | [18][19] |

| Eumelanin & Pheomelanin | HPLC analysis of degradation products | Permanganate oxidation of eumelanin to pyrrole-2,3,5-tricarboxylic acid (PTCA) and reductive hydrolysis of pheomelanin to 4-AHP, followed by HPLC quantification. | Not specified | [18][20] |

| Pheomelanin | Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS/MS) | Pyrolytic decomposition of pheomelanin to specific marker compounds which are then detected by GC-MS/MS. | Not specified | [7] |

Experimental Protocols

Synthesis of Pheomelanin (from L-DOPA and L-cysteine)

This protocol describes the in vitro synthesis of pheomelanin for use as a standard or for further characterization.[21]

Materials:

-

L-DOPA

-

L-cysteine

-

Mushroom tyrosinase (e.g., Sigma-Aldrich, ~4000 U/mg)

-

0.1 M Sodium phosphate (B84403) buffer, pH 6.8

-

6 M HCl

-

1% Acetic acid

-

Sterile PBS

Procedure:

-

Prepare a solution of L-DOPA (1 mmol) and L-cysteine (1 mmol) in 98 ml of 0.1 M sodium phosphate buffer, pH 6.8.

-

Add a solution of mushroom tyrosinase (50,000 - 100,000 U) in 2 ml of the same buffer to the precursor solution at 25°C.

-

Carry out the oxidation with vigorous stirring in a 500 ml Erlenmeyer flask for 4 hours.

-

Stop the reaction by adding 3 ml of acetic acid to adjust the pH to 3.

-

Collect the precipitate by centrifugation at 3,000 rpm for 10 minutes.

-

Wash the precipitate with 1% acetic acid (40 ml x 3).

-

Dry the resulting pheomelanin powder by lyophilization.

-

Prior to use, suspend the synthetic pheomelanin in sterile PBS and sonicate.

Quantification of Pheomelanin by HPLC Analysis of 4-AHP

This protocol outlines the determination of pheomelanin content in biological samples.[18][19]

Materials:

-

Biological sample (e.g., hair, melanoma tissue)

-

Hydriodic acid (HI)

-

Mobile phase for HPLC (e.g., methanol/phosphate buffer)

-

4-AHP standard

-

HPLC system with a suitable column and detector

Procedure:

-

Sample Preparation: Homogenize the biological sample.

-

Reductive Hydrolysis: Hydrolyze a known amount of the sample with hydriodic acid to convert pheomelanin to 4-AHP.

-

HPLC Analysis:

-

Inject the hydrolyzed sample onto the HPLC system.

-

Separate the components using an appropriate mobile phase and column.

-

Detect and quantify the 4-AHP peak based on the retention time and peak area relative to a standard curve prepared with known concentrations of 4-AHP.

-

-

Calculation: Convert the amount of 4-AHP to the amount of pheomelanin using a conversion factor (a factor of 9 has been previously reported).[18]

Conclusion

This compound is a cornerstone in the biosynthesis of pheomelanin, acting as the critical intermediate that channels melanogenesis towards the production of this yellow-red pigment. A thorough understanding of the formation, metabolism, and regulation of this compound is essential for research into pigmentation, melanoma, and the development of therapeutic agents targeting these processes. The methodologies and pathways detailed in this guide provide a solid foundation for scientists and clinicians working in this dynamic field. Further research into the quantitative aspects of these pathways will undoubtedly lead to new insights and therapeutic opportunities.

References

- 1. researchgate.net [researchgate.net]

- 2. Invited Review MC1R, Eumelanin and Pheomelanin: their role in determining the susceptibility to skin cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyrosinase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Density Functional Theory-Based Calculation Shed New Light on the Bizarre Addition of Cysteine Thiol to Dopaquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pheomelanin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chemical analysis of late stages of pheomelanogenesis: conversion of dihydrobenzothiazine to a benzothiazole structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. mdpi.com [mdpi.com]

- 14. Regulation of eumelanin/pheomelanin synthesis and visible pigmentation in melanocytes by ligands of the melanocortin 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Improved method for analysis of this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Determination of 5-S-cysteinyldopa in plasma and urine using a fully automated solid-phase extraction--high-performance liquid chromatographic method for an improvement of specificity and sensitivity of this prognostic marker of malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Regulation of eumelanin / pheomelanin synthesis and visible pigmentation in melanocytes by ligands of the melanocortin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.biologists.com [journals.biologists.com]

- 20. [PDF] Quantitative analysis of eumelanin and pheomelanin in hair and melanomas. | Semantic Scholar [semanticscholar.org]

- 21. Synthesis and preparation of DOPA pheomelanin and eumelanin protocol v1 [protocols.io]

Chemical structure and properties of 5-S-cysteinyldopa

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-S-cysteinyldopa is a catecholamine amino acid that plays a crucial role in the biosynthesis of pheomelanin, the reddish-brown pigment found in hair and skin.[1][2] Beyond its physiological role in pigmentation, 5-S-cysteinyldopa has garnered significant attention in the scientific and medical communities as a highly specific and sensitive biomarker for malignant melanoma.[2][3][4] Elevated levels of this metabolite in urine and plasma are strongly correlated with the progression of melanoma, making it an invaluable tool for diagnosis, monitoring treatment efficacy, and detecting metastasis.[2][3][4] Furthermore, emerging research has highlighted the selective cytotoxic effects of 5-S-cysteinyldopa against tumor cells, suggesting its potential as a therapeutic agent or a lead compound in anticancer drug development.[5][6][7]

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biosynthesis, metabolism, and biological activities of 5-S-cysteinyldopa. It also includes detailed experimental protocols for its quantification and visualizations of key pathways and workflows to support researchers and drug development professionals in their understanding and application of this important biomolecule.

Chemical Structure and Physicochemical Properties

5-S-cysteinyldopa is structurally characterized by a cysteine moiety attached to the 5-position of the aromatic ring of L-dopa (L-3,4-dihydroxyphenylalanine).

Chemical Structure:

Physicochemical Data

The key physicochemical properties of 5-S-cysteinyldopa are summarized in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-3-[5-({(2R)-2-amino-2-carboxyethyl]sulfanyl)-3,4-dihydroxyphenyl]propanoic acid | [8] |

| Molecular Formula | C₁₂H₁₆N₂O₆S | [8] |

| Molecular Weight | 316.33 g/mol | [8] |

| Appearance | Off-white to light brown solid | |

| Solubility | Soluble in acidic aqueous solutions | |

| Stability | Susceptible to oxidation, particularly in neutral or alkaline conditions. Sensitive to light. | [9][10] |

| UV Absorption Maxima (λmax) | 255 nm and 292 nm | [11] |

Spectral Data

Biosynthesis and Metabolism

5-S-cysteinyldopa is a key intermediate in the pheomelanin biosynthetic pathway, which occurs within melanocytes. Its formation is a deviation from the eumelanin (B1172464) pathway, initiated by the enzymatic oxidation of tyrosine.

Biosynthesis Pathway

The biosynthesis of 5-S-cysteinyldopa is initiated by the enzyme tyrosinase, which oxidizes L-tyrosine to L-dopa and subsequently to dopaquinone (B1195961). In the presence of cysteine, dopaquinone undergoes a non-enzymatic Michael addition reaction to form 5-S-cysteinyldopa.

Caption: Biosynthesis of 5-S-cysteinyldopa from L-tyrosine.

Metabolism

The primary metabolic pathway for 5-S-cysteinyldopa involves O-methylation, catalyzed by catechol-O-methyltransferase (COMT), to form 3-O-methyl-5-S-cysteinyldopa. This metabolite is then excreted in the urine.[12]

Caption: O-methylation of 5-S-cysteinyldopa by COMT.

Biological Functions and Activities

Role in Pheomelanin Synthesis

5-S-cysteinyldopa is the key precursor for the synthesis of pheomelanin. It undergoes further oxidation and polymerization reactions to form the characteristic reddish-brown pheomelanin pigments.[1][2]

Caption: Simplified pathway of pheomelanin synthesis from L-tyrosine.

Biomarker for Malignant Melanoma

The most significant clinical application of 5-S-cysteinyldopa is its use as a biomarker for malignant melanoma.[2][3][4] In melanoma cells, there is an overproduction of melanin (B1238610) precursors, leading to increased synthesis and leakage of 5-S-cysteinyldopa into the circulation.[12]

Typical Concentrations:

| Sample Type | Condition | Concentration Range | Reference |

| Urine | Healthy Subjects | 0.02 - 0.58 µmol/24h | [13] |

| Urine | Melanoma Metastases | 0.9 - 4.8 µmol/24h | [13] |

| Serum | Healthy Subjects | < 10 nmol/L | [14][15] |

| Serum | Stage IV Melanoma | Significantly elevated above 10 nmol/L | [15] |

Cytotoxic Activity

5-S-cysteinyldopa has been shown to exhibit selective toxicity towards tumor cells, including neuroblastoma and melanoma cells.[5][6] The mechanism of this cytotoxicity is believed to be mediated by the generation of hydrogen peroxide (H₂O₂) through the autoxidation of the catechol moiety.[6] This pro-oxidant activity leads to oxidative stress and subsequent cell death.

Caption: Proposed mechanism of 5-S-cysteinyldopa-induced cytotoxicity.

Experimental Protocols

Accurate quantification of 5-S-cysteinyldopa in biological samples is crucial for its clinical utility. High-performance liquid chromatography (HPLC) with electrochemical detection or mass spectrometry (MS) are the most commonly employed methods.

Quantification by HPLC with Electrochemical Detection

This method offers high sensitivity and is suitable for routine clinical analysis.

Sample Preparation (Urine): [13]

-

Cation Exchange Chromatography: Acidified urine is passed through a cation exchange column (e.g., AG 50W-X8).

-

Elution: The column is washed, and 5-S-cysteinyldopa is eluted with a suitable buffer.

-

Alumina (B75360) Adsorption: The eluate is adjusted to pH 8.6 and passed through an alumina column to adsorb catechols.

-

Final Elution: After washing, 5-S-cysteinyldopa is eluted with an acidic solution (e.g., perchloric acid).

HPLC Conditions: [9]

-

Column: C18 reverse-phase column.

-

Mobile Phase: An aqueous buffer containing an ion-pairing agent (e.g., octanesulfonic acid) and an organic modifier (e.g., methanol), delivered isocratically.

-

Detection: Electrochemical detector with a glassy carbon working electrode. The potential is set to an appropriate value for the oxidation of the catechol group.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry offers even greater specificity and sensitivity.

Sample Preparation (Plasma): [10]

-

Protein Precipitation: Plasma proteins are precipitated with an organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid).

-

Solid-Phase Extraction (SPE): The supernatant is subjected to SPE for sample cleanup and concentration. A mixed-mode cation exchange or a boronate affinity column can be used.

-

Elution: 5-S-cysteinyldopa is eluted from the SPE cartridge with a suitable solvent.

LC-MS/MS Conditions: [10]

-

LC System: A standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient elution using water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of acid (e.g., formic acid).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for 5-S-cysteinyldopa and an internal standard.

Caption: General workflow for the analysis of 5-S-cysteinyldopa.

Drug Development and Future Perspectives

The selective cytotoxicity of 5-S-cysteinyldopa against tumor cells presents an intriguing avenue for anticancer drug development.[5][7] Its mechanism of action, involving the generation of reactive oxygen species, could be exploited for targeted therapies.

Potential strategies include:

-

Prodrug Development: Designing prodrugs of 5-S-cysteinyldopa that are activated specifically within the tumor microenvironment to enhance their therapeutic index.

-

Derivative Synthesis: Synthesizing derivatives of 5-S-cysteinyldopa with improved stability, bioavailability, and cytotoxic potency.

-

Combination Therapies: Investigating the synergistic effects of 5-S-cysteinyldopa with other chemotherapeutic agents or radiation therapy.

While the primary focus of research has been on its role as a biomarker, further exploration of its therapeutic potential is warranted. Understanding the intricate details of its transport into cells and the precise molecular targets of its cytotoxic action will be crucial for the rational design of novel anticancer drugs based on the 5-S-cysteinyldopa scaffold.

Conclusion

5-S-cysteinyldopa is a multifaceted molecule with significant implications in both basic science and clinical medicine. Its well-established role as a biomarker for malignant melanoma has already had a profound impact on the management of this disease. The elucidation of its chemical properties, biosynthetic pathways, and mechanism of cytotoxicity provides a solid foundation for future research aimed at harnessing its therapeutic potential. This technical guide serves as a comprehensive resource for scientists and clinicians working in the fields of cancer research, dermatology, and drug development, facilitating a deeper understanding of this important biomolecule and inspiring further investigation into its diverse applications.

References

- 1. acgpubs.org [acgpubs.org]

- 2. Significance of 5- S-Cysteinyldopa as a Marker for Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Selective toxicity of 5-S-cysteinyldopa, a melanin precursor, to tumor cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanism of toxicity of 5-S-cysteinyldopa to tumour cells. Hydrogen peroxide as a mediator of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Cysteinyldopa - Wikipedia [en.wikipedia.org]

- 9. Determination of 5-S-cysteinyldopa in plasma and urine using a fully automated solid-phase extraction--high-performance liquid chromatographic method for an improvement of specificity and sensitivity of this prognostic marker of malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of a mass spectrometry method for the determination of a melanoma biomarker, 5-S-cysteinyldopa, in human plasma using solid phase extraction for sample clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medicaljournalssweden.se [medicaljournalssweden.se]

- 12. Significance of 5-S-Cysteinyldopa as a Marker for Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of urinary 5-S-cysteinyldopa by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Normal values of urinary excretion and serum concentration of 5-S-cysteinyldopa and 6-hydroxy-5-methoxyindole-2-carboxylic acid, biochemical markers of melanoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of 5-S-cysteinyldopa as a marker of melanoma progression: 10 years' experience - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Early Studies of Cysteinyldopa in Melanoma Progression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on cysteinyldopa, specifically 5-S-cysteinyldopa (5SCD), and its role as a biomarker in the progression of malignant melanoma. The focus is on early studies that established the clinical significance of this metabolite.

Introduction